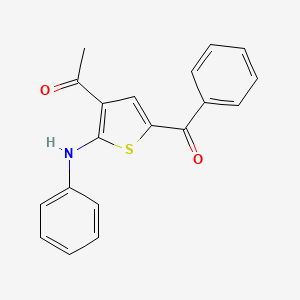
1-(2-anilino-5-benzoyl-3-thienyl)ethanone
Overview
Description
1-(2-anilino-5-benzoyl-3-thienyl)ethanone, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. ABT-737 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Scientific Research Applications
1-(2-anilino-5-benzoyl-3-thienyl)ethanone has been extensively studied in preclinical and clinical trials as a potential cancer therapy. It has been shown to be effective against a variety of cancer types, including leukemia, lymphoma, and solid tumors. 1-(2-anilino-5-benzoyl-3-thienyl)ethanone works by binding to Bcl-2 family proteins, which regulate apoptosis. By inhibiting these proteins, 1-(2-anilino-5-benzoyl-3-thienyl)ethanone induces apoptosis in cancer cells, leading to their death.
Mechanism of Action
Bcl-2 family proteins are key regulators of apoptosis, or programmed cell death. These proteins can either promote or inhibit apoptosis, depending on their function. 1-(2-anilino-5-benzoyl-3-thienyl)ethanone targets the anti-apoptotic members of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w. By binding to these proteins, 1-(2-anilino-5-benzoyl-3-thienyl)ethanone prevents them from inhibiting apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects
1-(2-anilino-5-benzoyl-3-thienyl)ethanone has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. In addition, 1-(2-anilino-5-benzoyl-3-thienyl)ethanone has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-anilino-5-benzoyl-3-thienyl)ethanone is its specificity for Bcl-2 family proteins. This allows for targeted inhibition of these proteins, without affecting other cellular processes. However, 1-(2-anilino-5-benzoyl-3-thienyl)ethanone has limitations in terms of its solubility and stability, which can affect its potency and efficacy in lab experiments.
Future Directions
There are several future directions for 1-(2-anilino-5-benzoyl-3-thienyl)ethanone research. One area of focus is the development of more potent and selective inhibitors of Bcl-2 family proteins. Another area of interest is the identification of biomarkers that can predict response to 1-(2-anilino-5-benzoyl-3-thienyl)ethanone therapy. Additionally, there is ongoing research into the use of 1-(2-anilino-5-benzoyl-3-thienyl)ethanone in combination with other therapies, such as immunotherapy and targeted therapies. Overall, 1-(2-anilino-5-benzoyl-3-thienyl)ethanone holds great promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Synthesis Methods
1-(2-anilino-5-benzoyl-3-thienyl)ethanone can be synthesized using a multi-step process that involves the reaction of 2-amino-5-bromobenzophenone with thioanisole, followed by the reaction of the resulting compound with aniline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
properties
IUPAC Name |
1-(2-anilino-5-benzoylthiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c1-13(21)16-12-17(18(22)14-8-4-2-5-9-14)23-19(16)20-15-10-6-3-7-11-15/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPEVCHKYGTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972146 | |
| Record name | 1-(2-Anilino-5-benzoylthiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189363-78-8, 5670-75-7 | |
| Record name | 1-[5-Benzoyl-2-(phenylamino)-3-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189363-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Anilino-5-benzoylthiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)
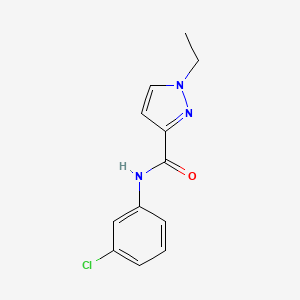
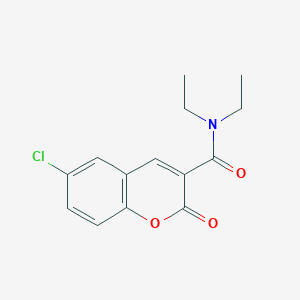
![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)

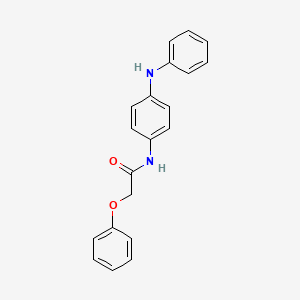
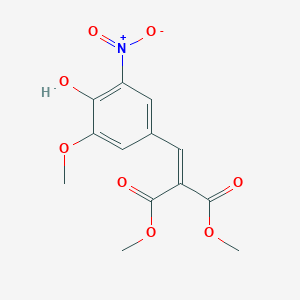
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)

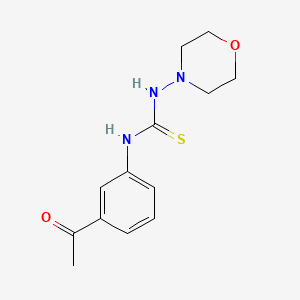
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)